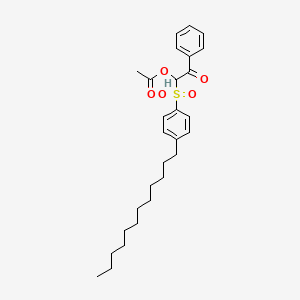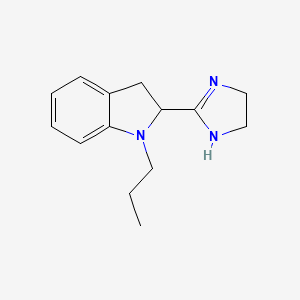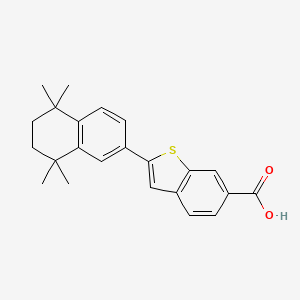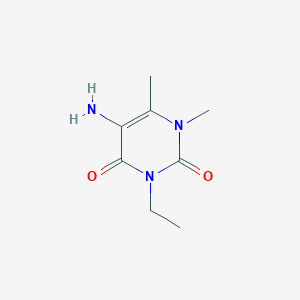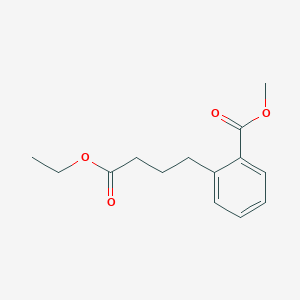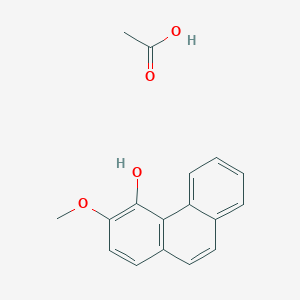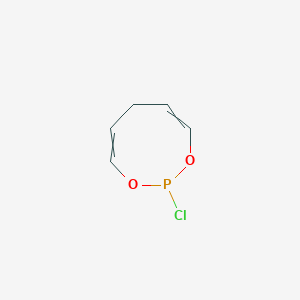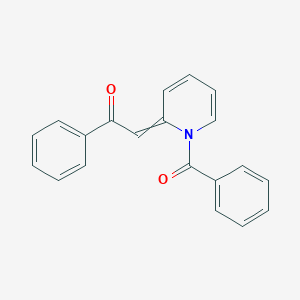![molecular formula C10H9BrO5 B14337931 Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate CAS No. 104885-24-7](/img/structure/B14337931.png)
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate is an organic compound with a complex structure that includes a brominated furan ring and a propanedioate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate typically involves the reaction of 5-bromofurfural with dimethyl malonate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-bromofurfural reacts with the active methylene group of dimethyl malonate to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can yield hydrogenated furans, and substitution can yield various substituted furan derivatives.
Applications De Recherche Scientifique
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets. The brominated furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
5-Bromofurfural: A precursor in the synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate, with similar reactivity.
Furan-2-carboxylic acid: Another furan derivative with applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of a brominated furan ring and a propanedioate ester group.
Propriétés
Numéro CAS |
104885-24-7 |
|---|---|
Formule moléculaire |
C10H9BrO5 |
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
dimethyl 2-[(5-bromofuran-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C10H9BrO5/c1-14-9(12)7(10(13)15-2)5-6-3-4-8(11)16-6/h3-5H,1-2H3 |
Clé InChI |
AOJNOPRPYAMNPS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=C(O1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



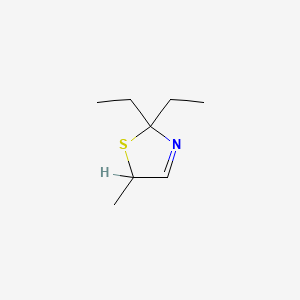
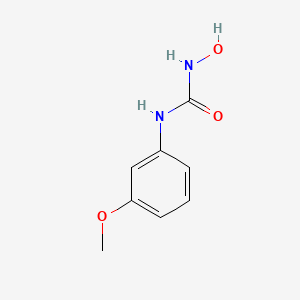
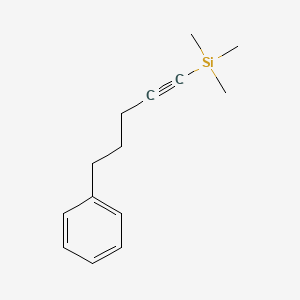
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
